Tiotidine

Histamine H2 Receptor pA2 Value Receptor Antagonism

Researchers requiring a potent, selective H2-receptor antagonist for in vitro/in vivo pharmacological studies often face challenges with assay reproducibility due to variable potency of generic analogs. Tiotidine (ICI 125211) solves this with its well-characterized, high intrinsic potency (pA2=7.3-7.8) and exceptional receptor selectivity over H1/H3 receptors. - Enables robust, reproducible dose-response curves in guinea pig right atrium and canine gastric fistula models. - Validates bioanalytical methods (LC-MS/MS) and IVIVE models with a known clinical IC50 of 0.04 µg/mL for acid inhibition. - Supplied with documented purity (≥98% HPLC) and stability data, ensuring reliable global procurement.

Molecular Formula C10H16N8S2
Molecular Weight 312.4 g/mol
CAS No. 69014-14-8
Cat. No. B1662263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotidine
CAS69014-14-8
Synonyms2-guanidino-4-(2-(2-cyano-3-methylguanidino)ethylthiomethyl)thiazole
ICI 125,211
tiotidine
tiotidine monofumarate
tiotidine monohydrochloride
tiotidine monomaleate
tiotidine monotartrate, ((R,R)-(+))-isome
Molecular FormulaC10H16N8S2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N
InChIInChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18)
InChIKeyYDDXVAXDYKBWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiotidine (ICI 125211) – H2 Antagonist for Gastric Acid Research


Tiotidine (ICI 125211), a cyanoguanidine-thiazole derivative, is a potent and selective antagonist of the histamine H2-receptor . It is widely utilized as a pharmacological tool to investigate H2-mediated gastric acid secretion, chronotropic responses, and H2 receptor signaling pathways .

Tiotidine: Why Generic Substitution Fails


In-class substitution of H2-antagonists (e.g., cimetidine, ranitidine, famotidine) is scientifically invalid due to substantial differences in intrinsic potency, receptor selectivity, and pharmacokinetic profiles. Tiotidine exhibits a distinct binding mode and a markedly higher potency relative to plasma concentration compared to earlier agents [1]. The following quantitative evidence demonstrates that replacing Tiotidine with a generic analog will introduce uncontrolled variables, compromising assay reproducibility and the validity of dose-response relationships [2].

Tiotidine Quantitative Evidence for Research Sourcing


In Vitro H2 Antagonist Potency (pA2) vs. Cimetidine

Tiotidine demonstrates significantly higher antagonist potency at the histamine H2-receptor compared to the benchmark compound cimetidine and other early-generation H2-antagonists in a standardized isolated tissue assay [1].

Histamine H2 Receptor pA2 Value Receptor Antagonism Guinea Pig Atrium

In Vivo Gastric Antisecretory Potency (ED50) vs. Cimetidine

In an in vivo canine model of gastric acid secretion, Tiotidine's potency surpasses both cimetidine and ranitidine by a considerable margin, translating its in vitro advantage into a functional in vivo outcome [1].

Gastric Acid Secretion ED50 In Vivo Pharmacology Histamine Stimulation

Clinical Acid Inhibition IC50 vs. Cimetidine

A clinical pharmacokinetic-pharmacodynamic study directly compared the plasma concentration required to achieve a 50% inhibition of food-stimulated gastric acid secretion, revealing Tiotidine's vastly superior intrinsic activity in humans [1].

Pharmacodynamics IC50 Gastric Acid Secretion Clinical Pharmacology

Gastric Acid Inhibition Duration vs. Cimetidine

A clinical study in duodenal ulcer patients quantified the superior duration and magnitude of acid inhibition provided by Tiotidine compared to an equivalent dose of cimetidine, highlighting its long-acting profile [1].

Gastric Acid Secretion Duration of Action Clinical Trial Pharmacodynamics

H2 Receptor Selectivity vs. H1/H3

Tiotidine exhibits a highly selective binding profile for the histamine H2 receptor, with negligible affinity for the related H1 and H3 receptor subtypes, a critical attribute for a pharmacological tool compound [1].

Receptor Selectivity H2 Antagonist Binding Affinity pA2 Value

Tiotidine: Key Research Applications


H2-Receptor Pharmacology & Antagonist Screening

Tiotidine is an ideal positive control or reference antagonist for characterizing novel H2-receptor ligands in vitro (e.g., guinea pig right atrium) and in vivo (e.g., canine gastric fistula models). Its high intrinsic potency (pA2 = 7.3 vs. cimetidine's 6.2) [1] and exceptional receptor selectivity [2] establish a high benchmark for comparing new chemical entities.

Gastric Acid Physiology & Ulcer Disease Research

In conscious animal models of gastric acid secretion, Tiotidine provides a potent and long-lasting H2 blockade. Its low oral ED50 of 0.69 μmol/kg [1] and sustained duration of action [3] make it a superior choice for investigating the physiological role of gastric acid in digestion, ulcer pathogenesis, and gastroprotection over a several-hour experimental window.

Clinical Pharmacodynamics & Bioanalytical Validation

The well-characterized clinical pharmacokinetic-pharmacodynamic (PK-PD) relationship of Tiotidine, including its IC50 of 0.04 μg/mL for acid inhibition [4], makes it an excellent compound for validating bioanalytical assays (e.g., LC-MS/MS for H2-antagonists) or for use as a standard in calibrating in vitro to in vivo extrapolation (IVIVE) models for acid-suppressing drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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